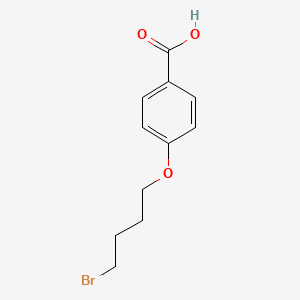

4-(4-bromobutoxy)benzoic Acid

Beschreibung

Significance of Phenoxyalkyl Carboxylic Acids in Organic Synthesis

Phenoxyalkyl carboxylic acids are a class of organic compounds characterized by a carboxylic acid group and a phenoxy group connected by an alkyl chain. This structural motif is of considerable importance in organic synthesis due to the versatile reactivity of both the carboxylic acid and the phenoxy moiety.

Carboxylic acids are fundamental to organic chemistry, serving as precursors for a wide range of functional groups, including esters, amides, and acid chlorides. numberanalytics.comnumberanalytics.comlongdom.org They are prevalent in nature and are key components in many biological and industrial processes. numberanalytics.comlongdom.org The acidity of the carboxyl group allows for salt formation and facilitates various substitution reactions. longdom.org

The phenoxy component, an aromatic ether, provides a stable yet modifiable platform. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups. The ether linkage, while generally stable, can be cleaved under specific conditions. This combination of reactive sites makes phenoxyalkyl carboxylic acids valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. numberanalytics.com

Role of Halogenated Alkyl Chains in Molecular Design and Functionalization

The incorporation of halogenated alkyl chains into molecular structures is a strategic approach in molecular design to impart specific properties and reactivity. The presence of a halogen atom, such as bromine, on an alkyl chain introduces a site for nucleophilic substitution reactions, a fundamental transformation in organic synthesis. evitachem.comevitachem.com This allows for the straightforward introduction of various functional groups, making halogenated alkyl chains valuable linkers or "handles" for further molecular elaboration. chemimpex.com

Beyond their role as reactive intermediates, halogenated chains can significantly influence the physical and chemical properties of a molecule. The presence of halogens can affect a molecule's polarity, lipophilicity, and conformation. A key aspect is the ability of halogens to participate in halogen bonding, a non-covalent interaction similar to hydrogen bonding, where the halogen atom acts as an electrophilic species. acs.orgrsc.org This interaction is directional and can be used to control the self-assembly of molecules in the solid state and in solution, which is crucial for the design of functional materials like liquid crystals and polymers. acs.orgrsc.org The strength of this interaction can be tuned by changing the halogen atom, providing a tool for precise molecular engineering. acs.org

Overview of Research Trajectories for 4-(4-bromobutoxy)benzoic Acid Derivatives

Research involving derivatives of 4-(4-bromobutoxy)benzoic acid has explored several promising avenues, primarily in materials science and medicinal chemistry.

In the realm of materials science, a significant focus has been on the synthesis of liquid crystals. The rigid benzoic acid core combined with the flexible bromobutoxy chain is a classic design for molecules that can form mesophases. researchgate.netmdpi.com Researchers have synthesized various esters and other derivatives of 4-(4-bromobutoxy)benzoic acid and investigated their liquid crystalline properties. jst.go.jp The bromo-functional group is particularly useful as it can be used to attach the molecule to other mesogenic units or polymer backbones.

In medicinal chemistry, 4-(4-bromobutoxy)benzoic acid serves as a versatile intermediate. chemimpex.com The carboxylic acid can be converted to amides or esters, while the bromo group allows for linkage to various heterocyclic or biologically active scaffolds. google.com This dual reactivity enables the construction of diverse molecular architectures for screening as potential therapeutic agents. For instance, derivatives have been explored for their potential in developing new drugs. chemimpex.comgoogle.com

Furthermore, the 4-(4-bromobutoxy) group itself has been incorporated into a range of molecular structures beyond benzoic acid, including benzonitriles, quinolinones, and benzothiazoles, to create compounds with potential applications in pharmaceuticals and materials science. evitachem.comevitachem.comchemimpex.com

Chemical Properties and Synthesis of 4-(4-bromobutoxy)benzoic Acid

| Property | Value |

| CAS Number | 55539-71-4 |

| Molecular Formula | C11H13BrO3 |

| Molecular Weight | 273.12 g/mol |

| IUPAC Name | 4-(4-bromobutoxy)benzoic acid |

One common synthetic route to 4-(4-bromobutoxy)benzoic acid involves the reaction of 4-hydroxybenzoic acid with 1,4-dibromobutane (B41627). This Williamson ether synthesis is typically carried out in a suitable solvent like acetone (B3395972) in the presence of a base to deprotonate the phenolic hydroxyl group.

Interactive Data Table of Related Compounds

| Compound Name | Molecular Formula | Key Structural Feature |

| 4-(4-bromobutoxy)benzaldehyde | C11H13BrO2 | Aldehyde group instead of carboxylic acid nih.gov |

| Methyl 4-(4-bromobutoxy)benzoate | C12H15BrO3 | Methyl ester of the carboxylic acid google.comcymitquimica.com |

| 7-(4-bromobutoxy)-3,4-dihydro-1H-quinolin-2-one | C13H16BrNO2 | Quinolinone core instead of benzoic acid chemimpex.com |

| 3-(4-bromobutoxy)benzonitrile | C11H12BrNO | Benzonitrile with bromobutoxy at position 3 evitachem.com |

| 4-Bromobenzoic acid | C7H5BrO2 | Lacks the butoxy spacer |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

88931-96-8 |

|---|---|

Molekularformel |

C11H13BrO3 |

Molekulargewicht |

273.12 g/mol |

IUPAC-Name |

4-(4-bromobutoxy)benzoic acid |

InChI |

InChI=1S/C11H13BrO3/c12-7-1-2-8-15-10-5-3-9(4-6-10)11(13)14/h3-6H,1-2,7-8H2,(H,13,14) |

InChI-Schlüssel |

POYAWPQEMKAEJE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)O)OCCCCBr |

Herkunft des Produkts |

United States |

Synthetic Strategies and Methodologies for 4 4 Bromobutoxy Benzoic Acid and Analogues

Alkylation Reactions for Precursor Synthesis

The initial and crucial step in the synthesis of 4-(4-bromobutoxy)benzoic acid is the formation of its ester precursor, typically an ethyl or methyl ester. This is accomplished through an alkylation reaction, specifically a Williamson ether synthesis, where a hydroxybenzoate is reacted with 1,4-dibromobutane (B41627).

Etherification of Hydroxybenzoates with 1,4-Dibromobutane (e.g., Ethyl and Methyl Esters)

The etherification of ethyl 4-hydroxybenzoate (B8730719) or methyl 4-hydroxybenzoate with 1,4-dibromobutane serves as a foundational method for generating the corresponding 4-(4-bromobutoxy)benzoate esters. mdpi.com This reaction involves the nucleophilic attack of the phenoxide ion, generated from the hydroxybenzoate, on one of the electrophilic carbon atoms of 1,4-dibromobutane. wikipedia.org

In a typical procedure, ethyl 4-hydroxybenzoate is reacted with an excess of 1,4-dibromobutane in the presence of a base. mdpi.com This process yields ethyl 4-(4-bromobutoxy)benzoate, which can then be isolated and purified. mdpi.com A study describes a specific method where ethyl 4-hydroxybenzoate was reacted with 1,4-dibromobutane and potassium carbonate in anhydrous N,N-dimethylformamide (DMF) at room temperature for 72 hours, resulting in a 72% yield of ethyl 4-(4-bromobutoxy)benzoate after purification by column chromatography. mdpi.com Similarly, the synthesis of methyl 4-(4-bromobutoxy)benzoate can be achieved under comparable conditions. researchgate.netcymitquimica.com

The use of a dihaloalkane like 1,4-dibromobutane can sometimes lead to the formation of a cyclic product through a second, intramolecular alkylation step, particularly when using reagents like diethyl malonate. libretexts.org However, in the context of synthesizing 4-(4-bromobutoxy)benzoic acid precursors, the reaction conditions are generally controlled to favor the mono-alkylation product.

| Starting Material | Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Ethyl 4-hydroxybenzoate | 1,4-dibromobutane | K₂CO₃ | DMF | 72 | 72 | mdpi.com |

| 4-hydroxybenzoic acid | 1,4-dibromobutane | Acetone (B3395972) | 53-60 | |||

| 7-hydroxy-3,4-dihydro-2(1H)-quinolinone | 1,4-dibromobutane | K₂CO₃ | 1-propanol | ambeed.com |

Optimization of Reaction Conditions for Ether Formation

The efficiency and selectivity of the etherification reaction are highly dependent on several factors, including the choice of base, solvent, reaction temperature, and the use of catalysts. numberanalytics.com Careful optimization of these parameters is crucial for maximizing the yield of the desired ether and minimizing side reactions. wikipedia.org

The selection of a suitable base is critical for the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. Potassium carbonate (K₂CO₃) is a commonly employed base in these reactions. mdpi.comorganic-chemistry.org Its use in solid-liquid phase transfer catalysis can be advantageous as it generates potassium hydrogen carbonate as a byproduct, which helps to keep the reaction medium dry. phasetransfercatalysis.com This is particularly important as the presence of water can reduce the reactivity of the phenoxide anion through hydration. phasetransfercatalysis.com The amount of base used can also influence the reaction outcome; while one equivalent is theoretically sufficient, an excess is often used to drive the reaction to completion. phasetransfercatalysis.comnih.gov Other bases, such as cesium carbonate (Cs₂CO₃), have also been shown to be effective and can sometimes offer higher reactivity compared to potassium carbonate. thieme-connect.dersc.orgfrontiersin.org

The choice of solvent significantly impacts the rate and mechanism of the Williamson ether synthesis. wikipedia.orgnumberanalytics.com Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are frequently used because they can solvate the cation of the base while leaving the nucleophilic anion relatively free, thus favoring the SN2 reaction pathway. wikipedia.orgnumberanalytics.comcdnsciencepub.com Acetonitrile is another commonly used polar aprotic solvent. wikipedia.org In contrast, protic solvents tend to slow down the reaction rate by solvating the nucleophile. wikipedia.orgrsc.org

Reaction temperature is another key variable. wikipedia.org Typical Williamson ether synthesis reactions are conducted at temperatures ranging from 50 to 100 °C, with reaction times of 1 to 8 hours. wikipedia.org However, as seen in the synthesis of ethyl 4-(4-bromobutoxy)benzoate, the reaction can also proceed at room temperature, albeit over a longer duration. mdpi.com Increasing the temperature can accelerate the reaction but may also promote side reactions, such as elimination. wikipedia.org

Phase-transfer catalysis (PTC) is a powerful technique to enhance the rate of etherification reactions, especially in heterogeneous solid-liquid or liquid-liquid systems. researchgate.net Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium iodide, facilitate the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the alkylating agent is located. phasetransfercatalysis.comhielscher.com This increases the effective concentration of the nucleophile in the organic phase, leading to a faster reaction rate. hielscher.com The use of PTC can also allow for milder reaction conditions and may improve yields. hielscher.com For instance, the esterification of sodium 4-hydroxybenzoate was significantly enhanced by the use of a dual-site phase-transfer catalyst, with the yield increasing dramatically in the presence of the catalyst and a small amount of water. nih.govscite.ai

Solvent Selection and Reaction Temperature Effects

Carboxylic Acid Formation via Ester Hydrolysis

The final step in the synthesis of 4-(4-bromobutoxy)benzoic acid is the hydrolysis of the ester precursor, such as ethyl or methyl 4-(4-bromobutoxy)benzoate. This reaction converts the ester functional group into a carboxylic acid.

The hydrolysis is typically carried out under basic conditions, for example, by refluxing the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH). shu.ac.uk Following the complete cleavage of the ester, the reaction mixture is acidified, usually with a strong acid like hydrochloric acid (HCl), to protonate the carboxylate salt and precipitate the desired 4-(4-bromobutoxy)benzoic acid. The final product can then be collected by filtration and purified, if necessary, through techniques like recrystallization.

Hydrolytic Cleavage of 4-(4-bromobutoxy)benzoic Acid Esters (e.g., Methyl, Ethyl)

The synthesis of 4-(4-bromobutoxy)benzoic acid can be effectively achieved through the hydrolytic cleavage of its corresponding esters, such as the methyl or ethyl esters. This de-protection step is a common final procedure in a multi-step synthesis. For instance, methyl 4-(4-bromobutoxy)benzoate can be hydrolyzed to yield the final carboxylic acid product. researchgate.net This process involves the breaking of the ester bond to liberate the carboxyl group.

The stability of benzoic acid esters, including those with the 4-bromobutoxy substituent, has been a subject of study. The rate of hydrolysis can be influenced by various factors, including the presence of electron-withdrawing or electron-donating groups on the aromatic ring. nih.gov While general studies on benzoate (B1203000) ester hydrolysis provide a foundational understanding, the specific conditions for 4-(4-bromobutoxy)benzoic acid esters are crucial for optimizing reaction yields and purity. nih.govresearchgate.net

Conditions for Saponification and Acidification

Saponification is a widely used method for the hydrolysis of esters, involving the use of a base. For esters of 4-(4-bromobutoxy)benzoic acid, this process is typically followed by an acidification step to protonate the resulting carboxylate salt and precipitate the desired carboxylic acid.

The reaction generally involves heating the ester, for example, methyl 4-(4-bromobutoxy)benzoate, in the presence of an aqueous base like sodium hydroxide. Following the completion of the saponification, the reaction mixture is cooled and acidified, often with a mineral acid such as hydrochloric acid (HCl), to yield 4-(4-bromobutoxy)benzoic acid. Studies on the saponification of various methyl benzoates have shown that high temperatures (200–300 °C) in slightly alkaline solutions (e.g., 2% KOH) can lead to quantitative saponification even for sterically hindered esters within a short reaction time of 30 minutes. rsc.org

Table 1: General Conditions for Saponification and Hydrolysis

| Step | Reagents & Conditions | Purpose |

| Saponification/Hydrolysis | - Base (e.g., NaOH, KOH) in aqueous solution or - Acid catalyst (e.g., H₂SO₄) in water. smolecule.com - Heating/Reflux may be required. | To cleave the ester bond. |

| Acidification | - Mineral Acid (e.g., HCl) | To protonate the carboxylate salt to form the final carboxylic acid. |

Advanced Synthetic Approaches to Related Structures

The 4-(4-bromobutoxy)phenyl moiety is a valuable building block in the synthesis of more complex molecules, including those with applications in materials science and pharmaceuticals. Advanced synthetic strategies focus on efficiently constructing these intermediates and incorporating them into diverse molecular architectures.

Construction of 4-(4-bromobutoxy)aryl Building Blocks

The primary method for constructing 4-(4-bromobutoxy)aryl structures is through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a bromide ion from 1,4-dibromobutane by a phenoxide ion.

This strategy is versatile and has been employed to synthesize a range of 4-(4-bromobutoxy)aryl compounds:

4-(4-bromobutoxy)benzoic acid: Synthesized from 4-hydroxybenzoic acid and 1,4-dibromobutane in a solvent like acetone with a base such as potassium carbonate, achieving yields between 53-60%.

Methyl 4-(4-bromobutoxy)benzoate: Prepared by reacting methyl p-hydroxybenzoate with 1,4-dibromobutane. google.com

1-(4-Bromobutoxy)-4-(methylsulfonyl)benzene: This building block is prepared from 4-(methylsulfonyl)phenol (B50025) and 1,4-dibromobutane, using a base like potassium carbonate in a polar aprotic solvent.

(E)-1-[4-(4-bromobutoxy)phenyl] chalcone (B49325) derivatives: These are synthesized by reacting a pre-formed chalcone, which has a hydroxyl group, with 1,4-dibromobutane and anhydrous potassium carbonate in dry acetone. nih.gov

(E)-1-(2-(4-bromobutoxy)-6-hydroxy-4-methoxyphenyl-3-phenylprop-2-en-1-one: This more complex structure was synthesized from pinostrobin (B192119) and 1,4-dibromobutane in acetone with potassium carbonate as the base. researchgate.net

Table 2: Examples of 4-(4-bromobutoxy)aryl Building Block Synthesis

| Starting Material | Reagents | Product | Reference(s) |

| 4-Hydroxybenzoic acid | 1,4-dibromobutane, K₂CO₃, Acetone | 4-(4-bromobutoxy)benzoic acid | |

| 4-Hydroxyacetophenone | 1. Benzaldehyde (B42025), NaOH2. 1,4-dibromobutane, K₂CO₃, Acetone | (E)-1-[4-(4-bromobutoxy)phenyl]-3-phenylprop-2-en-1-one | nih.gov |

| 4-(Methylsulfonyl)phenol | 1,4-dibromobutane, K₂CO₃ or NaH, DMF or Acetone | 1-(4-Bromobutoxy)-4-(methylsulfonyl)benzene | |

| Pinostrobin | 1,4-dibromobutane, K₂CO₃, Acetone | (E)-1-(2-(4-bromobutoxy)-6-hydroxy-4-methoxyphenyl-3-phenylprop-2-en-1-one | researchgate.net |

Integration of Bromobutoxy Chains into Heterocyclic Systems

The 4-bromobutoxy group is also incorporated into heterocyclic scaffolds, which are prevalent in many biologically active compounds. The synthetic approach is analogous to the construction of aryl building blocks, typically involving the alkylation of a hydroxyl-substituted heterocycle with 1,4-dibromobutane.

Examples of this strategy include:

5-(4-Bromobutoxy)benzo[d]thiazole: Synthesized by reacting a suitable benzothiazole (B30560) derivative, such as 2-methylbenzo[d]thiazol-5-ol, with 1,4-dibromobutane. evitachem.com

7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one: Prepared from 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and 1,4-dibromobutane in the presence of potassium carbonate in a solvent like 1-propanol. biosynth.comambeed.com

The reaction of dimethyl 5-(4-bromobutoxy)isophthalate with imidazole (B134444) demonstrates a further transformation where the bromobutoxy group is already in place before the formation of a new heterocyclic linkage. nottingham.ac.uk

Purification and Isolation Techniques for Synthetic Products

The purification of 4-(4-bromobutoxy)benzoic acid and its analogs is critical to remove unreacted starting materials, by-products, and impurities.

Chromatographic Separations (e.g., Silica (B1680970) Gel Column Chromatography, Flash Chromatography)

Column chromatography, particularly using silica gel, is a frequently cited method for the purification of compounds containing the 4-(4-bromobutoxy)phenyl group. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent).

In the synthesis of chalcone derivatives bearing a 4-bromobutoxy chain, the products were purified by column chromatography after the initial reaction. nih.gov

For the preparation of 1-(4-bromobutoxy)-4-(methylsulfonyl)benzene, purification can be achieved by either recrystallization or chromatography.

The general synthesis of analogous brominated compounds often requires a post-synthesis purification step, with column chromatography being a key method.

Recrystallization Procedures

Recrystallization is a fundamental purification technique in synthetic chemistry, employed to refine crude solid products based on their differential solubility in a given solvent at varying temperatures. almaaqal.edu.iqillinois.edu The underlying principle is that the compound of interest and its impurities exhibit different solubility profiles. almaaqal.edu.iq An ideal recrystallization solvent dissolves the target compound sparingly at room temperature but readily at an elevated temperature. stackexchange.com This process is critical for obtaining high-purity 4-(4-bromobutoxy)benzoic acid and its analogues, ensuring the removal of residual starting materials, by-products, and other contaminants from the crude reaction mixture.

The general procedure involves dissolving the impure solid in a minimum amount of a suitable hot solvent to form a saturated solution. uomustansiriyah.edu.iq Any insoluble impurities can be removed at this stage by hot gravity filtration. The clear, hot filtrate is then allowed to cool slowly and undisturbed. uomustansiriyah.edu.iq As the temperature decreases, the solubility of the target compound drops, leading to the formation of crystals, while the impurities, being present in smaller concentrations, tend to remain dissolved in the cold solvent (the mother liquor). almaaqal.edu.iq The purified crystals are subsequently isolated by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried. uomustansiriyah.edu.iq

For benzoic acid and its derivatives, a variety of solvents have been successfully utilized for recrystallization. The choice of solvent is paramount and is often determined empirically or by consulting established literature for similar compounds. almaaqal.edu.iqstackexchange.com For alkoxybenzoic acids, studies have explored a range of solvents to achieve optimal crystal growth and purity. conicet.gov.ar

Table 1: Common Solvents for Recrystallization of Benzoic Acid and Analogues

| Solvent/Solvent System | Compound Class | Notes | Source(s) |

|---|---|---|---|

| Water | Benzoic Acid | Benzoic acid is sparingly soluble in cold water but much more soluble in hot water, making it a classic choice. stackexchange.com | stackexchange.com |

| Ethanol (B145695)/Water | Benzoic Acid, 4-Bromobenzoic Acid | A mixture used to fine-tune solubility. For 4-bromobenzoic acid, the compound was dissolved in methanol (B129727) and water at 70°C, followed by cooling. stackexchange.comorgsyn.org | stackexchange.comorgsyn.org |

| Isopropyl Alcohol/Water | Aripiprazole (from a bromobutoxy intermediate) | Crude product was dissolved in hot isopropyl alcohol, followed by the addition of water and cooling. | newdrugapprovals.org |

| Dichloromethane (DCM)/Methanol | Benzoic Acid Analogues | Used for the purification of a benzamide (B126) derivative. rsc.org | rsc.org |

| Chloroform/Ethanol | p-Alkoxybenzoic Acids | A reported solvent mixture for this class of compounds. | asm.org |

| Hexane/Acetone | General | A common mixed solvent system for recrystallization. rochester.edu | rochester.edu |

| Cyclohexane | Alkoxy-benzoic Acids | Chosen as the optimal solvent for a specific 3-(methoxy)benzoic acid analogue. conicet.gov.ar | conicet.gov.ar |

Research into the purification of analogues provides specific insights into effective methodologies. For instance, in the synthesis of 4-bromobenzoic acid, a close structural analogue, a detailed recrystallization protocol involves dissolving the crude solid in a mixture of methanol and deionized water at an elevated temperature (70 °C). orgsyn.org After complete dissolution, additional water is introduced, and the solution is cooled to room temperature over 1.5 hours, allowing for the precipitation of pale yellow crystals. orgsyn.org This process yielded a product with high purity. orgsyn.org Similarly, various alkoxy-benzoic acids have been crystallized from solvents including cyclohexane, hexane, and ethanol mixtures, with single crystals being grown by the slow cooling of concentrated solutions. conicet.gov.ar The purification of 3-(4-bromobutoxy)benzonitrile, which shares the key bromobutoxy side chain, also employs crystallization as a key purification step. evitachem.com

Table 2: Exemplary Recrystallization Procedure for an Analogue (4-Bromobenzoic Acid)

| Step | Procedure | Observations/Conditions | Source |

|---|---|---|---|

| 1. Dissolution | The crude solid is placed in a flask with methanol (40 mL) and deionized water (20 mL). | The mixture is heated to 70 °C until all solids are completely dissolved. | orgsyn.org |

| 2. Precipitation | An additional volume of deionized water (30 mL) is added to the hot solution. | This induces the formation of a suspension. | orgsyn.org |

| 3. Cooling | The suspension is cooled to 25 °C over a period of 1.5 hours. | Slow cooling promotes the formation of well-defined, pure crystals. | orgsyn.org |

| 4. Isolation | The resulting solids are collected by suction filtration on a Büchner funnel. | The collected crystals are washed with water. | orgsyn.org |

This systematic approach to recrystallization, tailored through careful solvent selection and controlled cooling rates, is essential for achieving the high degree of purity required for 4-(4-bromobutoxy)benzoic acid in its subsequent applications. Further purification of the closely related 4-(4-bromobutyl)benzoic acid by recrystallization has been shown to achieve a purity of ≥99%.

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-(4-bromobutoxy)benzoic Acid |

| 4-(4-Bromobutyl)benzoic acid |

| 4-bromobenzoic acid |

| 3-(4-bromobutoxy)benzonitrile |

| Benzoic acid |

| 3-(methoxy)benzoic acid |

| Aripiprazole |

| Methanol |

| Water |

| Ethanol |

| Isopropyl alcohol |

| Dichloromethane (DCM) |

| Chloroform |

| Hexane |

| Acetone |

| Cyclohexane |

| Glacial Acetic Acid |

| Petroleum ether |

Spectroscopic and Structural Elucidation of 4 4 Bromobutoxy Benzoic Acid and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 4-(4-bromobutoxy)benzoic acid, offering precise information about the chemical environment of hydrogen, carbon, and other NMR-active nuclei.

Proton (¹H NMR) Chemical Shift Assignments and Coupling Constant Analysis

In the ¹H NMR spectrum of 4-(4-bromobutoxy)benzoic acid, the aromatic protons of the p-substituted benzene (B151609) ring typically appear as two distinct doublets. The protons ortho to the carboxyl group are deshielded and resonate at a higher chemical shift (δ) compared to the protons ortho to the alkoxy group. For instance, in a related derivative, ethyl 4-(4-bromobutoxy)benzoate, the aromatic protons are found at 7.90 and 7.03 ppm. mdpi.com

The aliphatic portion of the molecule, the 4-bromobutoxy chain, gives rise to a set of signals corresponding to the four methylene (B1212753) (CH₂) groups. The methylene group attached to the bromine atom (Br-CH₂) is the most deshielded of the aliphatic protons, followed by the methylene group attached to the oxygen atom (O-CH₂). The two central methylene groups in the butyl chain typically appear as multiplets due to spin-spin coupling with their neighbors. In ethyl 4-(4-bromobutoxy)benzoate, these signals are observed at 3.59 ppm (Br-CH₂), 4.07 ppm (O-CH₂), and 1.96 and 1.84 ppm for the central methylenes. mdpi.com The coupling constants (J values) between adjacent protons provide valuable information about the connectivity of the atoms.

Table 1: Representative ¹H NMR Chemical Shift Assignments for the 4-(4-bromobutoxy)benzoyl Moiety

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to -COOH) | ~7.8-8.2 | Doublet |

| Aromatic (ortho to -O) | ~6.9-7.1 | Doublet |

| O-CH₂ | ~4.0-4.2 | Triplet |

| Br-CH₂ | ~3.4-3.6 | Triplet |

| Central CH₂ | ~1.8-2.1 | Multiplet |

Note: Specific chemical shifts can vary depending on the solvent and the specific derivative.

Carbon (¹³C NMR) Spectral Characterization

The ¹³C NMR spectrum of 4-(4-bromobutoxy)benzoic acid provides complementary information to the ¹H NMR spectrum, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is typically the most deshielded, appearing at a high chemical shift value, often in the range of 165-175 ppm. researchgate.net Aromatic carbons display signals in the region of approximately 114-164 ppm. researchgate.net

The aliphatic carbons of the butoxy chain are found at lower chemical shift values. The carbon attached to the oxygen (O-CH₂) resonates at a higher chemical shift than the carbon attached to the bromine (Br-CH₂), which is in turn more deshielded than the two central methylene carbons. For example, in one study, the carbon signals for a 4-(4-bromobutoxy)phenyl group were observed at δ 67.47, 33.37, 27.84, and 29.54 ppm.

Table 2: Representative ¹³C NMR Chemical Shift Assignments for 4-(4-bromobutoxy)benzoic Acid

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~167-173 |

| C-O (Aromatic) | ~163 |

| Aromatic CH (ortho to -COOH) | ~131 |

| Aromatic CH (ortho to -O) | ~114 |

| C-Br (Aromatic) | ~129 |

| O-CH₂ | ~67 |

| Br-CH₂ | ~33 |

| Central CH₂ | ~25-28 |

Note: Data derived from related structures and general principles of ¹³C NMR spectroscopy. researchgate.netrsc.org

Fluorine (¹⁹F NMR) Spectroscopy for Fluorinated Analogues

For fluorinated analogues of 4-(4-bromobutoxy)benzoic acid, ¹⁹F NMR spectroscopy is a powerful tool for structural elucidation. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. nih.gov For example, in a fluorinated benzoic acid derivative, the fluorine signal can provide direct evidence of its position on the aromatic ring. In symmetrically para-substituted fluorinated phenols and benzoic acids, a single resonance may be observed for equivalent fluorine atoms. nih.gov The introduction of a fluorine substituent can also influence the chemical shifts of nearby protons and carbons, providing further structural confirmation.

Advanced 2D NMR Techniques (e.g., HSQC, HMBC) for Structural Confirmation

HSQC correlates the chemical shifts of directly bonded protons and carbons, allowing for the definitive assignment of which protons are attached to which carbons. libretexts.orgcolumbia.edu This is particularly useful for distinguishing the signals of the different methylene groups in the butoxy chain.

HMBC, on the other hand, shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). libretexts.orgcolumbia.eduyoutube.com This technique is crucial for establishing the connectivity between different parts of the molecule. For example, HMBC can show correlations between the protons of the O-CH₂ group and the aromatic carbon to which the alkoxy group is attached, as well as with the adjacent methylene carbon in the chain. Similarly, correlations between the aromatic protons and the carbonyl carbon can confirm the substitution pattern of the benzene ring. sciepub.com

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 4-(4-bromobutoxy)benzoic acid, providing further evidence for its structure.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a characteristic manner. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of approximately equal intensity.

The fragmentation pattern provides additional structural information. Common fragmentation pathways for 4-(4-bromobutoxy)benzoic acid would include cleavage of the ether bond, loss of the butoxy chain, and fragmentation of the butyl group. The observation of fragment ions corresponding to the bromobutyl cation and the hydroxybenzoic acid cation would be consistent with the proposed structure.

Table 3: Predicted Key Fragments in the EI-MS of 4-(4-bromobutoxy)benzoic Acid

| m/z Value | Proposed Fragment | Formula |

| 272/274 | [M]⁺ (Molecular ion) | [C₁₁H₁₃BrO₂]⁺ |

| 137 | [M - C₄H₈Br]⁺ | [C₇H₅O₂]⁺ |

| 121 | [M - C₄H₈Br - O]⁺ | [C₇H₅O]⁺ |

| 135/137 | [C₄H₈Br]⁺ | [C₄H₈Br]⁺ |

Note: These are predicted fragments based on typical fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar, non-volatile compounds like 4-(4-bromobutoxy)benzoic acid. sci-hub.senih.gov In negative ionization mode, aromatic acids typically form deprotonated molecular ions [M-H]⁻. nih.govvt.edu For 4-(4-bromobutoxy)benzoic acid, with a molecular formula of C₁₁H₁₃BrO₂, the expected molecular weight is approximately 272 g/mol.

In addition to the deprotonated molecule, ESI-MS of benzoic acid derivatives can also reveal the formation of pseudomolecular ions, such as sodium-bridged dimers [2M-2H+Na]⁻. nih.govvt.edu The formation and relative abundance of these ions are influenced by factors like the analyte's acidity (pKa) and hydrophobicity (log P). nih.gov The presence of the bromobutyl chain in 4-(4-bromobutoxy)benzoic acid increases its structural complexity and hydrophobicity compared to simpler benzoic acids, which can affect its ionization efficiency. nih.gov

Detailed fragmentation analysis, often achieved through tandem mass spectrometry (MS/MS), provides further structural information. A notable fragmentation pathway for deprotonated benzoic acid derivatives is the loss of carbon dioxide (CO₂). sci-hub.se

Table 1: ESI-MS Data for 4-(4-bromobutoxy)benzoic Acid and Related Structures

| Ion Type | Formula | Observed m/z | Description |

|---|---|---|---|

| Deprotonated Molecule | [C₁₁H₁₂BrO₂]⁻ | ~271 | Represents the primary analyte ion in negative mode. |

| Sodium-Bridged Dimer | [C₂₂H₂₄Br₂NaO₄]⁻ | ~565 | A pseudomolecular ion observed in the presence of sodium. |

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for obtaining the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. nih.govnih.gov For 4-(4-bromobutoxy)benzoic acid (C₁₁H₁₃BrO₂), the calculated exact mass is a key parameter for its definitive identification. nih.gov HRMS instruments, such as the LTQ-Orbitrap, can achieve mass accuracy within 5 ppm, providing high confidence in the assigned molecular formula. nih.gov

The accurate mass measurement distinguishes the target compound from other molecules with the same nominal mass but different elemental compositions. This level of precision is critical in the synthesis and characterization of novel derivatives and in metabolic studies.

Table 2: HRMS Data for 4-(4-bromobutoxy)benzoic Acid

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₃BrO₂ | |

| Molecular Weight | 257.12 g/mol | nih.gov |

| Exact Mass | 256.00989 Da | nih.gov |

| Monoisotopic Mass | 256.00989 Da | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. slideshare.netdocbrown.info The IR spectrum of 4-(4-bromobutoxy)benzoic acid exhibits characteristic absorption bands that confirm its structure.

The most prominent features in the IR spectrum of a carboxylic acid like 4-(4-bromobutoxy)benzoic acid include a very broad O-H stretching band for the carboxylic acid group, typically observed in the range of 3300-2500 cm⁻¹. docbrown.infospectroscopyonline.com This broadening is a result of intermolecular hydrogen bonding. docbrown.info Another key absorption is the strong C=O (carbonyl) stretching vibration, which for an aromatic carboxylic acid, appears between 1710 and 1680 cm⁻¹. spectroscopyonline.com The conjugation of the carbonyl group with the aromatic ring lowers its stretching frequency compared to non-conjugated acids. spectroscopyonline.com

The spectrum also shows C-O stretching vibrations for the carboxylic acid and the ether linkage. The carboxylic acid C-O stretch is typically found between 1320 and 1210 cm⁻¹. spectroscopyonline.com Additionally, C-H stretching vibrations from the aromatic ring and the aliphatic butoxy chain will be present.

Table 3: Characteristic IR Absorption Bands for 4-(4-bromobutoxy)benzoic Acid

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | ~3300-2500 | Broad, Strong |

| Aromatic C-H | Stretch | ~3100-3000 | Medium |

| Aliphatic C-H | Stretch | ~2950-2850 | Medium |

| Carbonyl C=O | Stretch | ~1710-1680 | Strong |

| Aromatic C=C | Stretch | ~1600, ~1475 | Medium-Weak |

| Carboxylic Acid C-O | Stretch | ~1320-1210 | Strong |

| Ether C-O | Stretch | ~1250 | Strong |

| Carboxylic Acid O-H | Bend (out-of-plane) | ~920 | Broad, Medium |

| C-Br | Stretch | ~600-500 | Medium-Strong |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, oxygen, bromine) in a compound. This technique is used to confirm the empirical and molecular formula of a synthesized compound. google.com For 4-(4-bromobutoxy)benzoic acid, with the molecular formula C₁₁H₁₃BrO₂, the theoretical elemental composition can be calculated and compared with experimental values obtained from an elemental analyzer. rsc.org This comparison is a fundamental criterion for verifying the purity and identity of the compound.

Table 4: Elemental Composition of 4-(4-bromobutoxy)benzoic Acid (C₁₁H₁₃BrO₂)

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 51.39 |

| Hydrogen (H) | 5.10 |

| Bromine (Br) | 31.08 |

| Oxygen (O) | 12.44 |

X-ray Diffraction (XRD) and Crystallographic Studies for Solid-State Structure

X-ray diffraction techniques are powerful tools for investigating the atomic and molecular structure of crystalline materials. fiveable.me

Single Crystal X-ray Diffraction Analysis for Molecular Conformation and Packing

Single-crystal X-ray diffraction (SCXRD) provides the most definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and torsional angles. fiveable.mecrystalpharmatech.com For derivatives of 4-(4-bromobutoxy)benzoic acid, SCXRD can reveal the conformation of the flexible butoxy chain and the spatial arrangement of the molecules in the crystal lattice. researchgate.net

Thermal X-ray Diffraction for Phase Transitions

Thermal X-ray diffraction, often referred to as variable-temperature X-ray diffraction (VT-XRD), is used to study changes in the crystal structure of a material as a function of temperature. nih.govosti.gov This technique can identify temperature-induced phase transitions, such as polymorphic transformations, melting, or decomposition. aps.org

For compounds like 4-(4-bromobutoxy)benzoic acid, VT-XRD could be employed to investigate the stability of its crystalline form upon heating and to determine if different polymorphs exist at different temperatures. nih.gov The changes in the diffraction pattern with temperature provide information on the kinetics and thermodynamics of these solid-state transformations. aps.orgnih.gov

Chromatographic Methods for Purity Assessment and Analysis

The purity and analysis of 4-(4-bromobutoxy)benzoic acid and its derivatives are crucial for their application in research and synthesis. Various chromatographic techniques are employed to ensure the identity and purity of these compounds, as well as to characterize polymers derived from them.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds. gcms.cznih.gov For the analysis of 4-(4-bromobutoxy)benzoic acid, which is a non-volatile compound, derivatization is necessary to convert it into a more volatile form suitable for GC-MS analysis. academicjournals.org

Derivatization:

The primary reason for derivatizing drugs or compounds prior to GC-MS analysis is to increase their volatility. jfda-online.com Common derivatization techniques include silylation, acylation, and alkylation. jfda-online.com For carboxylic acids like 4-(4-bromobutoxy)benzoic acid, methylation to form the corresponding methyl ester is a widely used method. academicjournals.orgjfda-online.com This process replaces the acidic proton of the carboxylic acid group with a methyl group, reducing the polarity and increasing the volatility of the compound.

GC-MS Analysis of Derivatives:

Once derivatized, the volatile analyte is introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. gcms.cz The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. nih.gov The mass spectrum of the derivatized 4-(4-bromobutoxy)benzoic acid would be compared against spectral libraries for confirmation. academicjournals.org

Typical GC-MS Parameters:

A typical GC-MS system consists of an injector, a capillary column, and a mass selective detector. gcms.cz Common columns used for this type of analysis include those with a 5% phenyl polydimethylsiloxane (B3030410) stationary phase. wjarr.com The temperature of the column is programmed to increase over time to facilitate the separation of compounds with different boiling points. academicjournals.org

Table 1: GC-MS Parameters for Analysis of Volatile Derivatives

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Derivatization Agent | BF3-methanol | academicjournals.org |

| Column Type | 5% Phenyl Polydimethylsiloxane | wjarr.com |

| Injector Temperature | 240-250 °C | academicjournals.orgmdpi.com |

| Carrier Gas | Helium | wjarr.commdpi.com |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| Mass Range | 50-600 Da | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique ideal for the analysis of non-volatile compounds like 4-(4-bromobutoxy)benzoic acid without the need for derivatization. measurlabs.com It combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

Principle of LC-MS:

In LC-MS, the sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the sample are separated on a column, typically a reversed-phase column such as C18. rsc.orgnih.gov The separated components then flow into the mass spectrometer, where they are ionized and their mass-to-charge ratios are determined. This allows for the identification and quantification of the compounds. measurlabs.com

Purity Assessment:

LC-MS is frequently used to monitor the purity of synthesized compounds. High-resolution mass spectrometry can validate the molecular weight of 4-(4-bromobutoxy)benzoic acid, which has an expected molecular weight of approximately 272 g/mol for the C11H13BrO2 formula. The technique can also be used to identify and quantify impurities in the sample.

LC-MS/MS for Enhanced Specificity:

For more complex matrices or to gain more structural information, tandem mass spectrometry (LC-MS/MS) can be employed. nih.gov In this technique, a specific ion from the first mass spectrometer is selected, fragmented, and the resulting fragment ions are analyzed in a second mass spectrometer. This provides a higher degree of specificity and can be used for the simultaneous determination of multiple related compounds in a single run. nih.gov

Table 2: Typical LC-MS Parameters for 4-(4-bromobutoxy)benzoic Acid Analysis

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 | rsc.orgnih.gov |

| Mobile Phase | Acetonitrile/Water with Formic or Acetic Acid | nih.govsielc.com |

| Ionization Mode | Electrospray Ionization (ESI) | rsc.org |

| Detection Mode | Negative or Positive Ion Mode | nih.gov |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) | nih.gov |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymers. shimadzu.czsepscience.com This technique is essential for characterizing polymers synthesized using 4-(4-bromobutoxy)benzoic acid as a monomer or initiator.

Principle of GPC:

GPC separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. sepscience.comijrpr.com The sample is dissolved in a suitable solvent and passed through a column packed with porous gel beads. selectscience.net Larger molecules cannot enter the pores and thus elute faster, while smaller molecules can penetrate the pores to varying extents and have a longer elution time. shimadzu.cz

Determining Molecular Weight:

By calibrating the GPC system with polymer standards of known molecular weights, a calibration curve of log molecular weight versus retention time can be constructed. shimadzu.cz This allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of an unknown polymer sample. selectscience.net The PDI provides information about the breadth of the molecular weight distribution.

Applications in Polymer Synthesis:

GPC is used to monitor the progress of polymerization reactions and to characterize the final polymer product. For instance, in the synthesis of polymers where 4-(4-bromobutoxy)benzoic acid is incorporated, GPC can confirm the formation of high molecular weight polymers and provide insight into the success of the polymerization. utexas.edu

Table 3: Key GPC Parameters for Polymer Analysis

| Parameter | Description | Source |

|---|---|---|

| Column Packing | Porous gel beads (e.g., cross-linked polystyrene-divinylbenzene) | epa.gov |

| Mobile Phase | Solvent in which the polymer is soluble (e.g., THF, DMF) | shimadzu.czjordilabs.com |

| Detector | Refractive Index (RI), UV, Light Scattering (LS), Viscometer | shimadzu.czsepscience.com |

| Calibration | Polymer standards of known molecular weight (e.g., polystyrene) | selectscience.net |

| Key Outputs | Mn, Mw, PDI, Molecular Weight Distribution | selectscience.net |

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used techniques for the purity assessment and quantitative analysis of pharmaceutical compounds and organic intermediates, including 4-(4-bromobutoxy)benzoic acid and its derivatives. ijpda.orghelixchrom.com

HPLC for Purity Determination:

HPLC is a robust and reliable method for separating mixtures of compounds. helixchrom.com For 4-(4-bromobutoxy)benzoic acid, a reversed-phase HPLC method is typically used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile, often with an acid modifier like trifluoroacetic acid (TFA). sigmaaldrich.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. A UV detector is commonly used to detect the compounds as they elute from the column. sigmaaldrich.com The purity of a sample can be determined by the relative area of the main peak in the chromatogram.

UPLC for Enhanced Performance:

UPLC is an evolution of HPLC that utilizes columns with smaller particle sizes (typically less than 2 µm) and operates at higher pressures. ijpda.orgijfmr.com This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC. ijfmr.comwjpsonline.com These advantages make UPLC particularly suitable for high-throughput screening and detailed analysis of complex mixtures. The fundamental principles of separation are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures. ijpda.org

Method Validation:

For quantitative analysis, HPLC and UPLC methods must be validated to ensure they are accurate, precise, linear, and robust. longdom.org This involves analyzing standard solutions of known concentrations to create a calibration curve and assessing parameters like the limit of detection (LOD) and limit of quantitation (LOQ). ust.edu

Table 4: Comparison of HPLC and UPLC for Analysis

| Feature | HPLC | UPLC | Source |

|---|---|---|---|

| Particle Size | 3-10 µm | < 2 µm | malvernpanalytical.com |

| Operating Pressure | Lower (e.g., up to 400 bar) | Higher (e.g., up to 100 MPa) | ijpda.orgijfmr.com |

| Analysis Time | Longer | Shorter (up to 9x faster) | ijpda.orgwjpsonline.com |

| Resolution | Good | Higher | wjpsonline.com |

| Sensitivity | Good | Higher | wjpsonline.com |

| Solvent Consumption | Higher | Lower | ijfmr.com |

Computational and Theoretical Investigations of 4 4 Bromobutoxy Benzoic Acid Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 4-(4-bromobutoxy)benzoic acid, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can determine the molecule's most stable three-dimensional conformation (optimized geometry) and its electronic characteristics. mdpi.comresearchgate.net

Table 1: Predicted Geometric Parameters for 4-(4-bromobutoxy)benzoic Acid (Illustrative) This table presents illustrative data based on standard bond lengths and angles and DFT calculations on analogous molecules. Actual values may vary.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| C-O (acid) | ~1.36 Å | |

| O-H | ~0.97 Å | |

| C-Br | ~1.94 Å | |

| C-O (ether) | ~1.37 Å | |

| Bond Angle | O=C-O | ~123° |

| C-O-H | ~106° | |

| C-O-C (ether) | ~118° |

Electronic structure analysis focuses on the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tryoutube.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. dergipark.org.trresearchgate.net A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions, as less energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr For benzoic acid derivatives, the HOMO is typically localized on the electron-rich aromatic ring and the carboxyl group, while the LUMO is often distributed over the benzene (B151609) ring. The presence of the electronegative bromine atom and the ether oxygen in the butoxy chain influences the energies of these frontier orbitals.

Molecular Docking Simulations for Ligand-Receptor Interactions (for bioactive derivatives)

While 4-(4-bromobutoxy)benzoic acid is primarily a synthetic intermediate, its derivatives are often designed to be biologically active. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.govsemanticscholar.org This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding their potential mechanism of action at a molecular level. researchgate.net

In a typical docking study involving a bioactive derivative of 4-(4-bromobutoxy)benzoic acid, the derivative is docked into the active site of a target protein. The simulation calculates the binding affinity, often expressed as a docking score (e.g., in kcal/mol), which estimates the strength of the interaction. nih.gov The results also reveal the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex. nih.gov For instance, derivatives of 4-(4-bromobutoxy)benzoic acid have been explored as precursors for antifungal agents and other bioactive molecules. nih.gov A docking study of such a derivative against a fungal enzyme would identify key amino acid residues in the active site that interact with the ligand, providing a rationale for its biological activity and a basis for further optimization.

Table 2: Representative Molecular Docking Results for a Hypothetical Bioactive Derivative This table illustrates the type of data obtained from a molecular docking simulation. The target protein and results are for a representative example.

| Ligand (Derivative) | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|---|

| Derivative A | Fungal Lanosterol 14α-demethylase | -9.5 | TYR 132, HIS 377, MET 508 | Hydrogen Bond, Hydrophobic, π-π Stacking |

| Derivative B | Fungal Lanosterol 14α-demethylase | -8.2 | TYR 132, PHE 234, ILE 379 | Hydrogen Bond, Hydrophobic |

In Silico Predictions of Molecular Properties and Reactivity

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. sciensage.inforesearchgate.net These predictions are vital in the early stages of drug development to filter out compounds with unfavorable pharmacokinetic profiles. nih.gov For a molecule like 4-(4-bromobutoxy)benzoic acid, which serves as a scaffold for bioactive derivatives, predicting its physicochemical properties provides a baseline for designing new compounds. grafiati.com

Properties such as lipophilicity (logP), water solubility, and polar surface area (PSA) are crucial for oral bioavailability. mdpi.com Various computational models, some based on quantitative structure-activity relationships (QSAR), can estimate these values. For example, the "rule of five" proposed by Lipinski suggests that poor absorption or permeation is more likely when a compound has a molecular weight over 500, a logP over 5, more than 5 hydrogen-bond donors, and more than 10 hydrogen-bond acceptors. While 4-(4-bromobutoxy)benzoic acid itself is not a drug, its derivatives designed for therapeutic use would be evaluated against these and other criteria.

Table 3: Predicted Physicochemical and ADME Properties for 4-(4-bromobutoxy)benzoic Acid These properties are predicted using computational models and provide an estimation of the compound's characteristics.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 273.13 g/mol | Well within drug-like range (<500) |

| logP (Lipophilicity) | ~3.5 | Indicates moderate lipophilicity, favorable for membrane permeation |

| Water Solubility | Predicted to be low | Typical for organic acids with significant nonpolar parts |

| Polar Surface Area (PSA) | ~46.5 Ų | Favorable for cell permeability (<140 Ų) |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (<5) |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's rule (<10) |

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

The Hirshfeld surface of a molecule is generated by partitioning the crystal space into regions where the electron distribution of a given molecule dominates. This surface can be color-mapped to show different properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contact. nih.gov Red spots on a d_norm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. iucr.org

Table 4: Representative Hirshfeld Surface Contact Percentages for a 4-(4-bromobutoxy)phenyl Derivative Data is based on published analyses of crystalline chalcones containing the 4-(4-bromobutoxy)phenyl moiety and illustrates typical interaction contributions. researchgate.net

| Intermolecular Contact | Contribution (%) | Description |

|---|---|---|

| H···H | ~45-55% | Represents van der Waals forces, dominant due to abundant hydrogen atoms. |

| O···H / H···O | ~15-25% | Primarily due to hydrogen bonding involving the carbonyl/carboxyl oxygen. |

| C···H / H···C | ~10-20% | Arise from interactions between the edges of aromatic rings and hydrogens. |

| Br···H / H···Br | ~5-10% | Weak halogen bonding interactions involving the bromine atom. |

Applications of 4 4 Bromobutoxy Benzoic Acid and Its Derivatives in Chemical Research

Intermediate in Pharmaceutical and Medicinal Chemistry

The unique structure of 4-(4-bromobutoxy)benzoic acid makes it a valuable intermediate in the creation of a wide array of derivatives with potential therapeutic uses. Its ability to link different molecular fragments is crucial in the development of novel compounds targeting various biological pathways.

Precursor for Aripiprazole Synthesis and Analogues

Aripiprazole, an atypical antipsychotic medication, can be synthesized using 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, a derivative of 4-(4-bromobutoxy)benzoic acid. nih.govsemanticscholar.orgresearchgate.net The synthesis involves the reaction of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone with 1-(2,3-dichlorophenyl)piperazine (B491241). semanticscholar.orgresearchgate.net This reaction is often carried out in the presence of a base, such as sodium carbonate or triethylamine, and a solvent like ethanol (B145695) or acetonitrile. semanticscholar.orgresearchgate.netallfordrugs.com

Several methods have been developed to optimize the synthesis of aripiprazole. One approach involves the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1,4-dibromobutane (B41627) to produce the key intermediate, 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone. nih.govnewdrugapprovals.org This intermediate is then reacted with 1-(2,3-dichlorophenyl)piperazine to yield aripiprazole. newdrugapprovals.org Alternative, more direct "one-pot" synthesis methods have also been explored, reacting 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 1,4-dibromobutane, and 1-(2,3-dichlorophenyl)piperazine together without isolating the intermediate. semanticscholar.org The development of efficient synthetic routes is crucial for the large-scale production of this important pharmaceutical. researchgate.netgoogle.comgoogle.com

The following table summarizes the key reactants in the synthesis of Aripiprazole:

| Reactant | Role |

| 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | Key intermediate, provides the butoxy-quinolinone moiety. nih.govsemanticscholar.org |

| 1-(2,3-dichlorophenyl)piperazine | Provides the dichlorophenylpiperazine moiety. semanticscholar.orgresearchgate.net |

| Base (e.g., Sodium Carbonate, Triethylamine) | Facilitates the condensation reaction. semanticscholar.orgresearchgate.netallfordrugs.com |

| Solvent (e.g., Ethanol, Acetonitrile) | Provides the reaction medium. semanticscholar.orgresearchgate.netallfordrugs.com |

Synthesis of Uracil (B121893) Derivatives with Antiviral Activities

The methyl ester of 4-(4-bromobutoxy)benzoic acid is a key reagent in the synthesis of novel uracil derivatives that have demonstrated potential antiviral activity, including against SARS-CoV-2. google.comnih.gov In these syntheses, a 1-substituted uracil is reacted with methyl 4-(4-bromobutoxy)benzoate in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). google.comnih.gov The resulting ester is then typically hydrolyzed to the corresponding carboxylic acid. google.com

This synthetic strategy has been employed to create a variety of N1,N3-disubstituted uracil derivatives. nih.gov The nature of the substituent at the N1 position of the uracil ring and the length of the alkoxy chain connecting to the benzoic acid moiety can be varied to explore structure-activity relationships. nih.govmdpi.com These modifications have led to the identification of compounds with significant inhibitory activity against various viruses in cell-based assays. cyberleninka.runih.gov

Building Block for Thiazolidinedione Derivatives with Biological Potential

Thiazolidinediones (TZDs) are a class of compounds known for their wide range of biological activities, including antidiabetic, anti-inflammatory, and anticancer properties. pnrjournal.comnih.govnih.gov The scaffold of 4-(4-bromobutoxy)benzoic acid can be incorporated into the design of novel TZD derivatives. nih.gov For instance, the amidic position of a 5-substituted TZD can be alkylated using a derivative of 4-(4-bromobutoxy)benzoic acid, such as 4-bromomethyl benzoic acid, in the presence of a base like potassium carbonate. nih.gov

This approach allows for the synthesis of TZD derivatives with a benzoic acid moiety connected through a flexible linker. These compounds have been evaluated for their inhibitory activity against enzymes like protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of diabetes. nih.gov The modular nature of this synthesis enables the exploration of various substituents on both the TZD core and the aromatic ring to optimize biological activity. scispace.comresearchgate.netresearchgate.net

Design of Chalcone (B49325) Derivatives with Enzyme Inhibition Activities

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are another class of compounds with diverse biological activities, including enzyme inhibition. nih.govmdpi.com The 4-(4-bromobutoxy)benzoic acid framework has been utilized to create novel chalcone derivatives. tandfonline.comtandfonline.com In a typical synthesis, a substituted acetophenone (B1666503) is first reacted with 1,4-dibromobutane to introduce the bromobutoxy side chain. nih.govtandfonline.comtandfonline.com This intermediate is then condensed with a substituted benzaldehyde (B42025) to form the chalcone structure. nih.gov

These chalcone derivatives have been investigated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in the treatment of Alzheimer's disease. tandfonline.comtandfonline.comresearchgate.net The length of the alkyl chain and the nature of the substituents on the aromatic rings can be modified to fine-tune the inhibitory potency and selectivity of the compounds. tandfonline.com

The following table highlights the inhibitory activity of a representative chalcone derivative:

| Compound | Target Enzyme | IC50 Value |

| Compound 6c | Acetylcholinesterase (AChE) | 0.85 µmol/L tandfonline.com |

Synthesis of Xanthone (B1684191) Derivatives for Enzyme Inhibition Studies

Xanthones are a class of heterocyclic compounds with a tricyclic ring system that have shown a range of biological activities, including as enzyme inhibitors. grafiati.comresearchgate.net Derivatives of 4-(4-bromobutoxy)benzoic acid have been used in the synthesis of novel xanthone derivatives to explore their potential as inhibitors of enzymes like α-glucosidase and α-amylase, which are targets for managing diabetes. grafiati.com

The synthesis can involve attaching a 4-bromobutoxy group to a hydroxy-substituted xanthone. grafiati.com Structure-activity relationship studies have indicated that the presence of the 4-bromobutoxy moiety on the xanthone scaffold can lead to significant α-glucosidase inhibition. grafiati.com Further investigation into the kinetics of enzyme inhibition has revealed that these derivatives can act as mixed-type inhibitors. grafiati.com

Development of Coelenterazine (B1669285) Derivatives for Bioluminescent Imaging

Coelenterazine is a luciferin, a light-emitting molecule, that is widely used in bioluminescence imaging (BLI), a powerful technique for monitoring biological processes in vitro and in vivo. nih.gov To enhance the properties of coelenterazine for specific applications, various derivatives have been synthesized. researchgate.netresearchgate.netrsc.org The 4-(4-bromobutoxy)benzoic acid moiety can be incorporated into the coelenterazine structure to create novel derivatives with altered properties, such as cell permeability or light emission characteristics. researchgate.net

For example, a coelenterazine derivative can be alkylated with a linker containing a terminal functional group, which can be derived from 4-(4-bromobutoxy)benzoic acid. researchgate.net These modifications can lead to derivatives with improved brightness, stability, or altered emission spectra, expanding the toolkit of bioluminescent probes for imaging a wide range of molecular events in living systems. thno.org

Monomer and Precursor for Advanced Materials Science

The unique structure of 4-(4-bromobutoxy)benzoic acid, featuring a rigid aromatic core and a flexible aliphatic spacer with a reactive terminal group, makes it an ideal monomer and precursor for the synthesis of various advanced materials. Its ability to be incorporated into larger molecular frameworks has been exploited in the development of materials with tailored optical, electronic, and biological properties.

Incorporation into Phthalocyanine (B1677752) and Porphyrazine Macrocycles

Phthalocyanines (Pcs) and their structural analogues, porphyrins, are large aromatic macrocycles that have been extensively studied for their applications in areas such as photodynamic therapy, catalysis, and molecular electronics. mdpi.commdpi.comdergipark.org.tr The properties of these macrocycles can be fine-tuned by introducing peripheral substituents. mdpi.comresearchgate.net 4-(4-bromobutoxy)benzoic acid and its ester derivatives serve as important precursors for functionalizing these macrocycles.

The synthesis often begins with the alkylation of a hydroxy-substituted precursor, such as ethyl 4-hydroxybenzoate (B8730719), with 1,4-dibromobutane to yield ethyl 4-(4-bromobutoxy)benzoate. mdpi.comresearchgate.net This intermediate can then be used to introduce the 4-(butoxycarbonyl)phenyloxy moiety onto the periphery of a phthalocyanine or porphyrin precursor, such as 3,6-dihydroxybenzene-1,2-dicarbonitrile. mdpi.comresearchgate.net The subsequent cyclotetramerization of this functionalized precursor leads to the formation of octa-substituted phthalocyanine. mdpi.comresearchgate.net

For instance, a magnesium(II) phthalocyanine octa-substituted with 4-(4-butoxycarbonylphenoxy)butyloxy groups has been synthesized through this route. mdpi.com Similarly, silicon phthalocyanines have been functionalized with axial ligands derived from 4-(4-bromobutoxy)benzoic acid, allowing for the attachment of other functional units like tetrathiafulvalene (B1198394) (TTF). researchgate.net These hybrid systems exhibit interesting photophysical properties, such as intramolecular fluorescence quenching, which is dependent on the geometry and flexibility of the linker. researchgate.net

The general synthetic approach for incorporating the 4-(4-bromobutoxy)benzoate moiety into phthalocyanines is outlined below:

| Step | Reaction | Reagents and Conditions | Outcome |

| 1 | Alkylation | Ethyl 4-hydroxybenzoate, 1,4-dibromobutane, K₂CO₃, DMF, room temperature | Ethyl 4-(4-bromobutoxy)benzoate mdpi.comresearchgate.net |

| 2 | Phthalonitrile Synthesis | Ethyl 4-(4-bromobutoxy)benzoate, 3,6-dihydroxybenzene-1,2-dicarbonitrile, K₂CO₃, DMF, room temperature | 1,2-Dicyano-3,6-bis[4-(4-ethoxycarbonylphenoxy)butyloxy]benzene mdpi.com |

| 3 | Cyclotetramerization | Functionalized phthalonitrile, Mg(BuO)₂, BuOH, 120 °C | Substituted Magnesium(II) Phthalocyanine mdpi.comresearchgate.net |

Synthesis of Monomers for Liquid Crystalline Polymers

Liquid crystalline polymers (LCPs) are a class of materials that exhibit properties of both liquids and solids. The rod-like structure of the 4-(4-bromobutoxy)benzoic acid moiety makes it a suitable component for creating the mesogenic (liquid crystal-forming) units in these polymers.

Research has shown that derivatives of 4-(4-bromobutoxy)benzoic acid can be used to synthesize monomers for side-chain liquid-crystalline polymers. oup.com For example, it can be reacted with other molecules to form complex monomers that are then polymerized. unifi.it The rigid benzoic acid group contributes to the mesogenic character, while the flexible butoxy chain provides the necessary mobility for the liquid crystalline phase to form. The terminal bromine atom offers a site for further polymerization or modification.

Development of Nitric Oxide Releasing Macromers

Nitric oxide (NO) is a crucial signaling molecule in various physiological processes, and materials capable of releasing NO are of great interest for biomedical applications. acs.org 4-(4-bromobutoxy)benzoic acid derivatives have been utilized in the synthesis of macromers that can release NO. acs.orgmolaid.com

In one approach, the carboxylic acid group of a related compound, 2-acetoxybenzoic acid, is esterified with a derivative of 4-(4-bromobutoxy)benzoic acid. molaid.com The resulting molecule can be further modified to incorporate a nitric oxide-releasing functional group. These macromers are designed to be hydrolytically degradable, allowing for the controlled release of both the drug molecule and nitric oxide. acs.org

Reagent in Organic Synthesis and Functionalization

Beyond its role in materials science, 4-(4-bromobutoxy)benzoic acid is a valuable reagent in general organic synthesis due to its two distinct reactive sites. The terminal bromine atom is susceptible to nucleophilic attack, while the carboxylic acid group can undergo a variety of transformations.

Nucleophilic Substitution Reactions involving the Terminal Bromine

The bromine atom at the end of the butoxy chain is a good leaving group, making it susceptible to nucleophilic substitution reactions. evitachem.comevitachem.com This allows for the introduction of a wide range of functional groups at this position.

For instance, the bromine can be displaced by nucleophiles such as amines, thiols, or other oxygen-containing nucleophiles to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. evitachem.com This reactivity has been exploited in the synthesis of more complex molecules, including uracil derivatives with potential antiviral activity. google.com In these syntheses, the methyl ester of 4-(4-bromobutoxy)benzoic acid is reacted with a substituted uracil in the presence of a base like potassium carbonate to form the desired product. google.com

The general scheme for nucleophilic substitution is as follows:

4-(4-bromobutoxy)benzoic acid + Nu⁻ → 4-(4-N-butoxy)benzoic acid + Br⁻

Where Nu⁻ represents a generic nucleophile.

Derivatization of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group of 4-(4-bromobutoxy)benzoic acid is readily converted into other functional groups, most commonly esters and amides. mdpi.comresearchgate.netoup.comacs.orgresearchgate.net

Esterification:

Esterification is a common transformation, often carried out to protect the carboxylic acid, to create a more reactive intermediate, or to directly synthesize a target molecule. operachem.comnih.gov Standard methods for esterification include Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid. operachem.comtcu.edu For example, reacting 4-(4-bromobutoxy)benzoic acid with methanol (B129727) and a catalytic amount of N-bromosuccinimide (NBS) can produce methyl 4-(4-bromobutoxy)benzoate. nih.gov

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with a reagent like thionyl chloride. This acyl chloride can then be reacted with an alcohol to form the corresponding ester. This method was used in the synthesis of 4-methoxyphenyl (B3050149) 4-(4-bromobutoxy)benzoate.

Amidation:

Amidation, the formation of an amide bond, is another key derivatization of the carboxylic acid group. diva-portal.orgrsc.orgorgsyn.org This reaction is fundamental in peptide synthesis and for linking the benzoic acid moiety to amine-containing molecules. uakron.edu Direct amidation can be achieved by heating the carboxylic acid with an amine, sometimes with a catalyst like boric acid. orgsyn.org

More commonly, the carboxylic acid is first activated using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net The activated acid then readily reacts with an amine to form the amide. This method has been used to couple 4-(4-azidobutoxy)benzoic acid (derived from the bromo- precursor) with a nitric oxide donor molecule. researchgate.net

The versatility of these derivatization reactions is highlighted in the table below:

| Reaction | Reagents | Product |

| Esterification | Methanol, H₂SO₄ or NBS | Methyl 4-(4-bromobutoxy)benzoate nih.gov |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | 4-(4-bromobutoxy)benzoyl chloride |

| Amidation | Amine, EDCI, DMAP | N-substituted-4-(4-bromobutoxy)benzamide researchgate.net |

Formation of Grignard Reagents for Carbon-Carbon Bond Formation

The formation of a Grignard reagent from 4-(4-bromobutoxy)benzoic acid for use in carbon-carbon bond formation presents a significant chemical challenge that necessitates a strategic approach. Direct reaction of the compound with magnesium metal is not feasible. The Grignard reagent, being a potent nucleophile and a strong base, would be instantly quenched by the acidic proton of the carboxylic acid group in an acid-base reaction. This would result in the formation of a magnesium carboxylate salt and butane, destroying the desired organometallic reagent.

To successfully generate a Grignard reagent from the 4-(4-bromobutoxy) moiety, the carboxylic acid group must first be protected. This is typically achieved by converting the carboxylic acid into an ester, such as a methyl or ethyl ester. This transformation renders the group unreactive towards the Grignard reagent. Once the acid is protected, the Grignard reagent can be formed at the terminal bromine atom of the butoxy chain by reacting the protected compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.edutcu.edu

A practical example illustrating a similar strategy involves the formation of a Grignard reagent from a protected bromoalkoxy compound. In a documented synthesis, (4-bromobutoxy)(tert-butyl)dimethylsilane (B1269809) was used as the starting material, where a silyl (B83357) ether acts as a protecting group for a hydroxyl function, analogous to protecting the carboxylic acid. google.com The Grignard reagent was successfully prepared and subsequently used in a carbon-carbon bond-forming reaction. google.com This demonstrates the viability of forming a Grignard reagent at the terminus of a 4-bromobutoxy chain, provided that acidic protons are absent from the molecule.

The general procedure for such a reaction, adapted from analogous preparations, is detailed below.

Table 1: Generalized Steps for Grignard Reagent Formation from a Protected 4-(4-bromobutoxy)benzoic Acid Derivative

| Step | Reaction Description | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Protection | Esterification agent (e.g., Methanol, H₂SO₄ cat.) | Convert the carboxylic acid to an unreactive ester to prevent quenching of the Grignard reagent. |

| 2 | Grignard Formation | Magnesium (Mg) turnings, Anhydrous THF, Iodine (I₂) crystal (as initiator) | Reaction of the alkyl bromide with magnesium to form the organomagnesium halide (Grignard reagent). google.comgmu.edu |

| 3 | Carbon-Carbon Bond Formation | Electrophile (e.g., Aldehyde, Ketone, Ester) | The nucleophilic Grignard reagent attacks the electrophilic carbon of the carbonyl compound. chemistrysteps.com |

This multi-step process, beginning with the crucial protection of the acidic group, allows the 4-bromobutoxy portion of the molecule to be effectively converted into a versatile Grignard reagent for the synthesis of more complex molecules.

Applications in Analytical Chemistry

Derivatization for Enhanced Chromatographic Analysis

In analytical chemistry, derivatization is a key strategy to chemically modify an analyte to produce a new compound with properties that are more suitable for a given analytical method, such as High-Performance Liquid Chromatography (HPLC). researchgate.net This process is often employed to improve chromatographic separation, enhance detectability, and increase sensitivity, particularly for compounds that lack a strong chromophore for UV detection or ionize poorly for mass spectrometry (MS). researchgate.netchromatographyonline.com